n-Butyl nipecotic acid
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Overview
Description
n-Butyl nipecotic acid is a derivative of nipecotic acid, which is a piperidine-based compound. It is known for its role as a gamma-aminobutyric acid (GABA) uptake inhibitor, making it significant in the study of neurological disorders and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-butyl nipecotic acid typically involves the N-alkylation of nipecotic acid. One common method is the reaction of nipecotic acid with n-butyl halides under basic conditions. This process can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
n-Butyl nipecotic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: N-alkylation and N-acylation are common substitution reactions involving this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
n-Butyl nipecotic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in modulating GABAergic neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy and depression.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
n-Butyl nipecotic acid exerts its effects primarily by inhibiting the reuptake of GABA, the main inhibitory neurotransmitter in the central nervous system. By blocking GABA transporters, it increases the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is crucial in its potential therapeutic applications for conditions like epilepsy and anxiety disorders .
Comparison with Similar Compounds
Similar Compounds
Nipecotic Acid: The parent compound, also a GABA uptake inhibitor.
Tiagabine: A well-known GABA reuptake inhibitor used clinically.
Gabapentin: Although not a direct GABA reuptake inhibitor, it modulates GABAergic activity.
Uniqueness
n-Butyl nipecotic acid is unique due to its specific N-alkylation, which can influence its lipophilicity and pharmacokinetic properties. This modification can enhance its ability to cross the blood-brain barrier and its overall efficacy as a GABA uptake inhibitor .
Properties
CAS No. |
926275-70-9 |
---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-butylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-3-6-11-7-4-5-9(8-11)10(12)13/h9H,2-8H2,1H3,(H,12,13) |
InChI Key |
NRNDLXBGJIHXDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC(C1)C(=O)O |
Origin of Product |
United States |
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